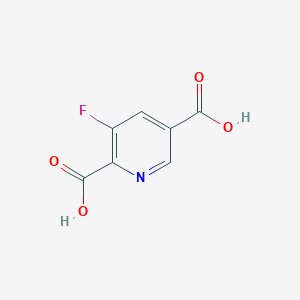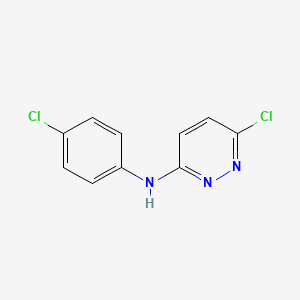
1-(1,4-Benzodioxan-2-ylmethyl)octahydroazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Benzodioxan-2-ylmethyl)octahydroazocine is a complex organic compound with the molecular formula C16H23NO2. This compound is characterized by the presence of a benzodioxane ring fused to an octahydroazocine structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Benzodioxan-2-ylmethyl)octahydroazocine typically involves the reaction of 1,4-benzodioxane with octahydroazocine under specific conditions. One common method includes the use of a suitable base and solvent to facilitate the reaction. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,4-Benzodioxan-2-ylmethyl)octahydroazocine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(1,4-Benzodioxan-2-ylmethyl)octahydroazocine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cardiovascular conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,4-Benzodioxan-2-ylmethyl)octahydroazocine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxane: Shares the benzodioxane ring structure but lacks the octahydroazocine component.
Octahydroazocine: Contains the azocine ring but does not have the benzodioxane moiety.
Benzimidazole: Another heterocyclic compound with different pharmacological properties
Uniqueness
1-(1,4-Benzodioxan-2-ylmethyl)octahydroazocine is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits that are not observed in the individual components .
Propiedades
Número CAS |
3810-59-1 |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)azocane |
InChI |
InChI=1S/C16H23NO2/c1-2-6-10-17(11-7-3-1)12-14-13-18-15-8-4-5-9-16(15)19-14/h4-5,8-9,14H,1-3,6-7,10-13H2 |
Clave InChI |
YXJCIUZUGUSPRL-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CCC1)CC2COC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


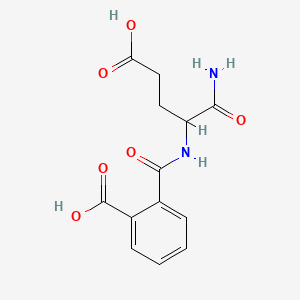
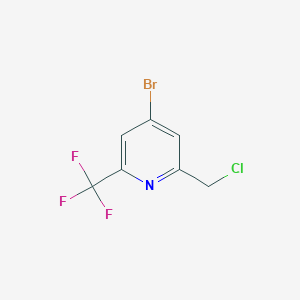
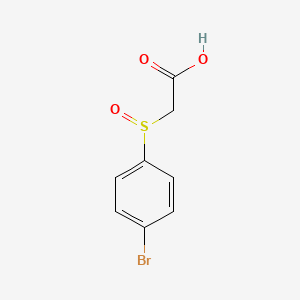

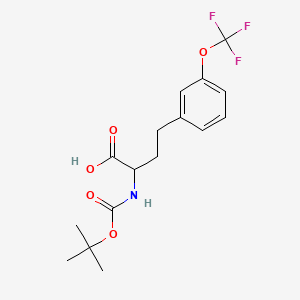
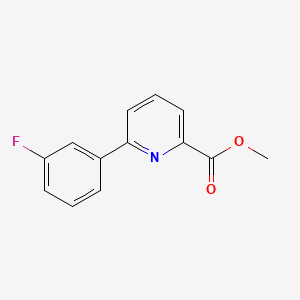
![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)
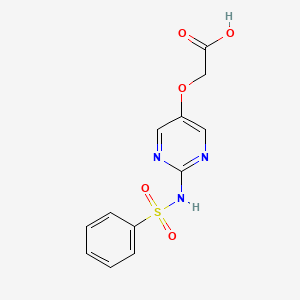
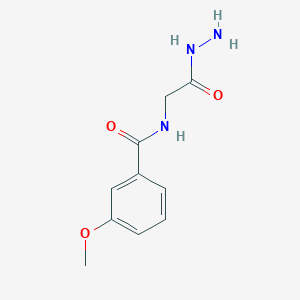
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)
